Y06036

Epigenetics BET Bromodomain Inhibition CRPC

CRPC research demands BET inhibitors with validated in vivo performance-generic analogs frequently underdeliver in xenograft studies. Y06036 (Compound 6i) is a selective BRD4(1) bromodomain ligand (Kd 82 nM) engineered to bridge this efficacy gap. • Superior in vivo antitumor activity: 70% TGI in C4-2B CRPC xenografts vs. 54% for close analog Y06137 • Quantified potency across AR-positive prostate cancer lines: IC50 0.63-2.62 μM (LNCaP, C4-2B, 22Rv1, VCaP) • Functional target engagement confirmed: downregulates AR, AR variants, and MYC oncogenic drivers

Molecular Formula C16H15BrN2O5S
Molecular Weight 427.269
CAS No. 1832671-96-1
Cat. No. B611870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY06036
CAS1832671-96-1
SynonymsY06036;  Y-06036;  Y 06036.
Molecular FormulaC16H15BrN2O5S
Molecular Weight427.269
Structural Identifiers
SMILESCC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC
InChIInChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3
InChIKeyKVGNGFGTOSOVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Y06036 (CAS 1832671-96-1) for CRPC Research: A Potent and Selective BET Bromodomain Inhibitor


Y06036 (compound 6i) is a benzo[d]isoxazole derivative and a potent, selective inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. It is specifically characterized by its binding to the BRD4(1) bromodomain, exhibiting a dissociation constant (Kd) of 82 nM . Y06036 is a research tool developed for the potential treatment of castration-resistant prostate cancer (CRPC), demonstrating significant anti-tumor activity by modulating key oncogenic pathways including AR and MYC signaling [1].

Why Generic BET Inhibitor Substitution is Insufficient: Evidence for Y06036 (CAS 1832671-96-1) Specificity


Substituting Y06036 with a generic BET inhibitor or a close analog like Y06137 is not equivalent due to critical differences in both in vitro and in vivo performance. While they share a chemical scaffold, Y06036 exhibits a distinct cellular potency profile and a quantifiably higher tumor growth inhibition (TGI) in a CRPC xenograft model [1]. Furthermore, the binding affinity for the primary target, BRD4(1), and the high selectivity over non-BET bromodomains are specific to this class and vary among analogs [2]. These performance metrics, directly linked to the compound's unique structure, necessitate product-specific validation for reproducible CRPC research outcomes.

Y06036 (CAS 1832671-96-1) Quantitative Differentiation Evidence vs. Analogs and Class Standards


Y06036 vs. Y06137: Direct Comparison of BRD4(1) Binding Affinity (Kd)

Y06036 (6i) exhibits a binding affinity for the BRD4(1) bromodomain that is essentially equipotent to its closest structural analog, Y06137 (7m), with Kd values of 82 nM and 81 nM, respectively [1]. This direct comparison from the same study establishes that Y06036 is among the most potent compounds within this specific benzo[d]isoxazole series.

Epigenetics BET Bromodomain Inhibition CRPC

Y06036 vs. Y06137: Differential in vivo Tumor Growth Inhibition (TGI) in CRPC Xenograft Model

In a C4-2B CRPC xenograft mouse model, Y06036 (50 mg/kg, i.p., 5 times/week) demonstrated a tumor growth inhibition (TGI) of 70% over a 25-day treatment period [1]. This contrasts with the efficacy observed for its close analog, Y06137 (7m), which under identical experimental conditions achieved a lower TGI of 54% [1].

In Vivo Efficacy Xenograft Model CRPC

Y06036 Cellular Potency: Low Micromolar to Nanomolar IC50 in AR-Positive Prostate Cancer Cell Lines

Y06036 exhibits potent anti-proliferative activity across a panel of four androgen receptor (AR)-positive prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and VCaP), with IC50 values ranging from 0.63 to 2.62 μM [1]. This demonstrates consistent, on-target activity in models relevant to CRPC.

Cell Viability Prostate Cancer AR Signaling

Y06036 Downregulates Key Oncogenic Drivers: AR and AR-Variants in Prostate Cancer Cells

Treatment of 22Rv1 prostate cancer cells with Y06036 at concentrations of 1-16 μM for 48 hours resulted in a significant downregulation of both full-length androgen receptor (AR-fl) and AR variants [1]. This direct modulation of a critical driver of CRPC progression confirms its mechanism of action and functional utility in this disease context.

Target Engagement AR Signaling Oncogene Suppression

Validated Research Application Scenarios for Y06036 (CAS 1832671-96-1) Based on Comparative Evidence


CRPC Xenograft Studies Requiring Robust in vivo Efficacy

Based on the direct head-to-head comparison showing a 70% TGI for Y06036 versus 54% for Y06137 in a C4-2B xenograft model [1], Y06036 is the preferred compound from this series for in vivo pharmacology studies in castration-resistant prostate cancer. Its superior tumor growth inhibition makes it a more suitable tool for proof-of-concept studies or for combination therapy assessments in animal models.

Cellular Assays in AR-Positive Prostate Cancer Models

The defined IC50 values (0.63-2.62 μM) across a panel of AR-positive cell lines (LNCaP, C4-2B, 22Rv1, VCaP) provide a clear rationale for using Y06036 in cell viability, colony formation, and gene expression studies [2]. These quantitative benchmarks allow for precise experimental design and dosing in models of AR-driven prostate cancer, ensuring on-target effects are achieved.

Investigating BET-Dependent AR and MYC Transcriptional Regulation

Y06036 has been shown to potently downregulate the expression of AR, AR variants, and MYC in prostate cancer cell lines [3]. This functional outcome makes it a validated chemical probe for dissecting the role of BET bromodomains in the transcriptional regulation of these key oncogenic drivers in CRPC, as well as for exploring mechanisms of resistance to AR-targeted therapies.

Structure-Activity Relationship (SAR) Studies on Benzo[d]isoxazole BET Inhibitors

With its defined Kd of 82 nM for BRD4(1) and a co-crystal structure available, Y06036 serves as a benchmark compound for SAR studies aimed at optimizing potency, selectivity, and in vivo performance within the benzo[d]isoxazole class [4]. Its documented in vivo TGI of 70% provides a high-efficacy standard against which new analogs can be compared.

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